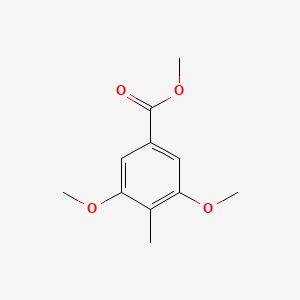

Methyl 3,5-dimethoxy-4-methylbenzoate

Description

Contextualization within the Class of Substituted Benzoate (B1203000) Esters

Methyl 3,5-dimethoxy-4-methylbenzoate belongs to the broad class of substituted benzoate esters. Benzoate esters are carboxylate esters derived from benzoic acid and its derivatives. organic-chemistry.org These compounds are ubiquitous in both nature and industry, with applications ranging from fragrances and food preservatives to pharmaceuticals and polymer chemistry. mdpi.comgoogle.com The reactivity and properties of benzoate esters are heavily influenced by the nature and position of substituents on the aromatic ring. researchgate.netresearchgate.net These substituents can alter the electron density of the benzene (B151609) ring and the carbonyl group of the ester, thereby affecting their reactivity towards electrophiles and nucleophiles, as well as their physical properties like melting point, boiling point, and solubility. libretexts.orglibretexts.org

The synthesis of substituted benzoate esters can be achieved through various methods, with the Fischer esterification of the corresponding benzoic acid being a common approach. google.commdpi.com More advanced methods involve the use of solid acid catalysts or coupling agents to facilitate the esterification of sterically hindered or electronically deactivated benzoic acids. mdpi.com

Structural Distinctiveness and Research Significance of 3,5-Dimethoxy and 4-Methyl Substituents

The specific substitution pattern of this compound is what imparts its unique characteristics. The two methoxy (B1213986) groups (-OCH₃) at the 3 and 5 positions are electron-donating groups through resonance, increasing the electron density on the aromatic ring. libretexts.org This enhanced electron density can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Conversely, the methyl group (-CH₃) at the 4-position is a weakly electron-donating group through induction. libretexts.org The interplay between the strong resonance donation of the methoxy groups and the inductive effect of the methyl group creates a unique electronic environment on the benzene ring. Furthermore, the steric bulk of the methoxy groups flanking the 4-methyl group can influence the molecule's conformation and its ability to interact with other molecules, such as enzymes or receptors in biological systems. researchgate.net This specific arrangement of substituents makes this compound an interesting target for synthetic chemists and a valuable probe for studying structure-activity relationships.

Current Research Landscape and Emerging Opportunities Pertaining to this compound

While specific research on this compound is not abundant in publicly available literature, its structural motifs are present in a variety of biologically active compounds and functional materials. For instance, substituted dimethoxy- and methyl-phenyl groups are found in natural products with interesting pharmacological properties. The unique electronic and steric properties of this compound could be exploited in several areas:

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The substitution pattern could be a key feature for binding to specific biological targets.

Materials Science: As a monomer or additive in the development of new polymers or liquid crystals. The polarity and shape of the molecule could influence the bulk properties of the resulting materials. mdpi.comtandfonline.com

Agrochemicals: The structural similarity to some known herbicides or insecticides suggests that it could be a lead compound for the development of new crop protection agents.

The limited existing research on this compound presents a significant opportunity for further investigation. Detailed studies on its synthesis, reactivity, and biological activity are needed to fully uncover its potential.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 60441-79-4 | enovationchem.combldpharm.comchemnet.comfinetechnology-ind.commolbase.com |

| Molecular Formula | C₁₁H₁₄O₄ | enovationchem.comchemnet.commolbase.com |

| Molecular Weight | 210.23 g/mol | enovationchem.combldpharm.commolbase.com |

| IUPAC Name | This compound | molbase.com |

| SMILES | COC(=O)C1=CC(OC)=C(C)C(OC)=C1 | bldpharm.com |

| MDL Number | MFCD00017512 | enovationchem.combldpharm.com |

Detailed Research Findings

As of the latest literature review, there are no dedicated research articles detailing extensive findings specifically for this compound. Its presence is noted in chemical supplier catalogs, indicating its availability for research purposes. enovationchem.combldpharm.commolbase.com Research on structurally similar compounds, such as other substituted benzoate esters, provides a framework for predicting its reactivity and potential applications. For example, studies on the hydrolysis of substituted benzoates have shown how electronic and steric effects of substituents influence reaction rates. researchgate.netresearchgate.net It can be inferred that the electron-donating methoxy groups in this compound would likely decrease the electrophilicity of the ester carbonyl group, potentially slowing down nucleophilic acyl substitution reactions compared to unsubstituted methyl benzoate.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dimethoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7-9(13-2)5-8(11(12)15-4)6-10(7)14-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYIAQXZHTVTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372695 | |

| Record name | methyl 3,5-dimethoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60441-79-4 | |

| Record name | methyl 3,5-dimethoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis and Reaction Pathways of Methyl 3,5 Dimethoxy 4 Methylbenzoate

Synthetic Methodologies for the Core Methyl 3,5-dimethoxy-4-methylbenzoate Structure

The construction of the this compound molecule can be approached through various synthetic routes, primarily involving the formation of the ester from its corresponding carboxylic acid or the assembly of the substituted aromatic ring from simpler precursors.

The most direct route to this compound is the esterification of its parent carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid. This transformation is commonly achieved through several established methods.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. tcu.edupbworks.com The reaction is driven to completion by heating the mixture under reflux. tcu.edu Le Châtelier's principle dictates that using excess alcohol shifts the equilibrium toward the ester product. pbworks.com The general mechanism involves the protonation of the carboxylic acid's carbonyl group by the strong acid, which increases its electrophilicity and facilitates nucleophilic attack by methanol. pbworks.com

Methylation with Dimethyl Sulfate (B86663): An alternative method involves the use of a methylating agent like dimethyl sulfate. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or an aliphatic ketone. google.comgoogle.com The base deprotonates the carboxylic acid, forming a carboxylate salt which then acts as a nucleophile, attacking the dimethyl sulfate to form the methyl ester. This method can be highly efficient, with some processes reporting high yields for related methoxybenzoates. google.com

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | 3,5-Dimethoxy-4-methylbenzoic acid, Methanol (excess), Conc. H₂SO₄ (catalyst) | Reflux for several hours | Equilibrium-driven; reversible reaction. pbworks.com |

| Dimethyl Sulfate Methylation | 3,5-Dimethoxy-4-methylbenzoic acid, Dimethyl Sulfate, K₂CO₃ (base) | Heating in a solvent like acetone | High-yielding, avoids strong acidic conditions. google.comgoogle.com |

Building the substituted aromatic ring with the correct placement of functional groups requires regioselective control. Directed ortho-metalation (DoM) is a powerful strategy for achieving such control in the synthesis of polysubstituted aromatics. acs.orgorganic-chemistry.org In this technique, a directing metalation group (DMG) on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the proton at the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a new substituent with high regioselectivity.

For precursors related to this compound, such as dimethoxybenzoic acids, the carboxylate group itself can serve as a potent DMG. organic-chemistry.orgacs.orgnih.gov For instance, studies on 2-methoxybenzoic acid have shown that treatment with sec-butyllithium (B1581126) (s-BuLi) in the presence of TMEDA (tetramethylethylenediamine) leads to exclusive deprotonation at the position ortho to the carboxylate group. acs.orgacs.orgnih.gov The two methoxy (B1213986) groups already present on the ring in a precursor to the target compound would further influence the regioselectivity of such a reaction. This methodology provides a synthetic pathway to build the contiguously substituted pattern that might otherwise be difficult to achieve through classical electrophilic aromatic substitution. acs.org

The assembly of a molecule like this compound can be planned using either a linear or a convergent approach. differencebetween.com

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Step-by-step construction from a single starting material (e.g., A → B → C → Product). wikipedia.org | Conceptually straightforward planning. | Overall yield drops significantly with each step; can be lengthy and inefficient. differencebetween.comyoutube.com |

| Convergent | Independent synthesis of key fragments followed by their assembly (e.g., A → B; C → D; then B + D → Product). wikipedia.org | Higher overall yield, greater efficiency, allows for parallel synthesis of fragments. fiveable.me | May require more complex planning and fragment coupling reactions. |

Advanced Chemical Transformations and Derivatization Studies of this compound

The functional groups present in this compound allow for a variety of subsequent chemical transformations, enabling its use as a versatile intermediate.

Ester Hydrolysis: The methyl ester group can be readily hydrolyzed back to the corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidification. chemspider.com This reaction is essentially the reverse of Fischer esterification and is useful if the carboxylic acid itself is the desired final product or if the ester was used as a protecting group for the carboxyl functionality during a previous synthetic step. Some tumor cells are unable to hydrolyze related ester compounds, a property that has been explored in pharmacology. nih.gov

Transesterification: This reaction involves exchanging the methyl group of the ester for a different alkyl group by reacting it with another alcohol (e.g., ethanol (B145695) or butanol) under acidic or basic catalysis. researchgate.net For example, reacting this compound with benzyl (B1604629) alcohol in the presence of a suitable catalyst like a titanate would yield benzyl 3,5-dimethoxy-4-methylbenzoate. This process is valuable for creating a library of different ester derivatives from a single common intermediate. researchgate.net

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups (two methoxy and one methyl). The directing effects of these substituents determine the position of any incoming electrophile.

Directing Effects: The methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directing groups. The methyl ester (-COOCH₃) group is a deactivating, meta-directing group. studymoose.comrsc.org

Regioselectivity: The positions ortho to the ester group (C2 and C6) are the only available sites for substitution. These positions are also ortho to one methoxy group and meta to the other methoxy group and the methyl group. The powerful activating and directing influence of the methoxy groups will strongly favor substitution at the C2 and C6 positions. Therefore, reactions like nitration or bromination are expected to occur regioselectively at these sites. rsc.org

For example, the nitration of methyl benzoate (B1203000), which only has one deactivating ester group, yields predominantly the meta-substituted product, methyl 3-nitrobenzoate. rsc.orgaiinmr.com In the case of this compound, the strong activation from the methoxy groups overrides the deactivating effect of the ester, directing incoming electrophiles to the available C2/C6 positions. Research on the bromination of the closely related methyl 3,5-dimethoxybenzoate (B1226732) confirms this reactivity pattern. sigmaaldrich.com

Modifications of the Methyl Group at the 4-Position (e.g., Benzylic Functionalizations)

The methyl group at the 4-position of this compound serves as a reactive site for benzylic functionalization, a key strategy for elaborating the core structure into more complex derivatives. This transformation typically involves converting the C-H bonds of the methyl group into other functional groups.

A primary method for this functionalization is benzylic bromination, which transforms the methyl group into a bromomethyl group. This reaction is commonly achieved using N-bromosuccinimide (NBS) as the bromine source. gla.ac.ukresearchgate.netrsc.org The selectivity of this reaction—favoring substitution on the benzylic methyl group over the aromatic ring—is highly dependent on the reaction conditions. mdma.ch To promote the desired radical substitution pathway, the reaction is typically performed in nonpolar solvents like chlorobenzene (B131634) or 1,2-dichlorobenzene, often with the addition of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or through photochemical initiation with UV light. researchgate.netgoogle.com For example, reacting methyl 3-methoxy-4-methylbenzoate, a related compound, with NBS in chlorobenzene under UV illumination yields the corresponding 4-bromomethyl product. google.com The resulting benzylic bromide is a valuable intermediate for further synthesis.

Another approach to benzylic functionalization is through oxidative C-H activation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can activate the benzylic C-H bond via hydride abstraction. rsc.org This process leads to the formation of an intermediate that can be trapped by nucleophiles, yielding benzylic ethers. These ethers can then be converted into other useful synthetic building blocks, such as phosphonium (B103445) salts for Wittig reactions or phosphonate (B1237965) esters for Horner-Wadsworth-Emmons reactions. rsc.org

The table below summarizes common conditions for benzylic bromination.

| Reagent System | Solvent | Initiator/Condition | Product Type |

| N-Bromosuccinimide (NBS) | Chlorobenzene | UV light | Benzylic Bromide |

| N-Bromosuccinimide (NBS) | 1,2-Dichlorobenzene | AIBN, Heat (80 °C) | Benzylic Bromide |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | AIBN, Heat | Benzylic Bromide |

This table presents generalized conditions for benzylic bromination reactions. researchgate.netgoogle.com

Synthesis of Complex this compound Derivatives (e.g., Sesquiterpene-Aryl Esters and Hydrazin-1-Ylidene Derivatives)

The functionalized derivatives of this compound are key starting materials for synthesizing more complex molecules, including those that merge the aromatic core with other pharmacologically relevant scaffolds like sesquiterpenes and hydrazones.

Synthesis of Sesquiterpene-Aryl Esters

Sesquiterpene-aryl esters can be synthesized by coupling a sesquiterpene molecule with a derivative of the this compound core. A general synthetic route involves the functionalization of the 4-methyl group, for instance, by oxidation to a carboxylic acid, to form 3,5-dimethoxy-4-(methoxycarbonyl)benzoic acid. This acid can then be activated and esterified with a hydroxyl-bearing sesquiterpene. Alternatively, a benzylic bromide intermediate can be used to alkylate a hydroxyl group on the sesquiterpene. Such synthetic strategies have been employed to create new dimethoxyaryl-sesquiterpene derivatives with potential cytotoxic activities. researchgate.net

Synthesis of Hydrazin-1-Ylidene Derivatives

Hydrazin-1-ylidene derivatives, also known as hydrazones, are another important class of compounds synthesized from this compound. The synthesis first requires the oxidation of the 4-methyl group to an aldehyde, yielding methyl 4-formyl-3,5-dimethoxybenzoate. This aldehyde serves as the electrophilic partner in a condensation reaction with a hydrazine (B178648) derivative, such as a substituted benzohydrazide. nih.govnih.gov

The reaction is typically carried out by refluxing the aldehyde and the hydrazide in a solvent like methanol with a catalytic amount of acetic acid. nih.govnih.gov This process forms a C=N double bond, creating the hydrazone linkage. The resulting hydrazin-1-ylidene derivatives are investigated for a wide range of biological activities. nih.gov

The table below outlines a typical reaction for hydrazone formation.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product Type |

| Methyl 4-formyl-3,5-dimethoxybenzoate | Substituted Benzohydrazide | Methanol | Acetic Acid | Hydrazin-1-ylidene derivative |

This table illustrates a general procedure for synthesizing hydrazone derivatives from an aldehyde precursor. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3,5 Dimethoxy 4 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Due to the symmetry of Methyl 3,5-dimethoxy-4-methylbenzoate, its NMR spectra are expected to be relatively simple and highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show four distinct signals, all of which would be singlets due to the absence of adjacent protons for coupling. The symmetry of the molecule renders the two aromatic protons (H-2 and H-6) and the two methoxy (B1213986) groups chemically equivalent.

Aromatic Protons (H-2, H-6): These two protons are expected to produce a single peak (singlet, integrating to 2H) due to the molecule's C2v symmetry.

Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups at positions C-3 and C-5 will appear as a sharp singlet, integrating to 6H.

Ester Methyl Protons (-COOCH₃): The methyl group of the ester function will present as a distinct singlet integrating to 3H.

Aromatic Methyl Protons (-CH₃): The methyl group at C-4 will also appear as a singlet, integrating to 3H.

Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 | ~7.2 | Singlet (s) | 2H |

| 3,5 -OCH₃ | ~3.85 | Singlet (s) | 6H |

| -COOCH₃ | ~3.90 | Singlet (s) | 3H |

| 4 -CH₃ | ~2.21 | Singlet (s) | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum benefits from the same molecular symmetry, reducing the number of expected signals. Instead of eleven unique carbon signals, only eight are anticipated.

Carbonyl Carbon (C=O): This will be the most downfield signal, typical for an ester carbonyl.

Aromatic Carbons: Six aromatic carbons will give rise to four signals: C-1 (quaternary), C-2/C-6 (methine, CH), C-3/C-5 (quaternary), and C-4 (quaternary).

Methoxy Carbons (-OCH₃): One signal for the two equivalent methoxy carbons.

Ester Methyl Carbon (-COOCH₃): A single signal for the ester's methyl carbon.

Aromatic Methyl Carbon (-CH₃): A signal in the aliphatic region for the C-4 methyl group.

Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167 |

| C-3, C-5 | ~160 |

| C-4 | ~140 |

| C-1 | ~131 |

| C-2, C-6 | ~107 |

| 3,5 -OCH₃ | ~56 |

| -COOCH₃ | ~52 |

| 4 -CH₃ | ~16 |

2D NMR Techniques

To confirm these assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

HSQC would correlate the proton signals directly to their attached carbons, for example, linking the aromatic proton signal at ~7.2 ppm to the C-2/C-6 carbon signal at ~107 ppm.

HMBC would reveal long-range (2-3 bond) correlations. Key correlations would include the ester methyl protons (~3.90 ppm) to the carbonyl carbon (~167 ppm) and the C-1 quaternary carbon (~131 ppm). The aromatic protons (~7.2 ppm) would show correlations to C-1, C-3/C-5, and C-4, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments.

Molecular Formula and Precise Mass

The molecular formula of this compound is C₁₁H₁₄O₄ . Its theoretical monoisotopic mass would be calculated with high precision, confirming this composition. The parent molecular ion peak ([M]⁺) would be observed at an m/z corresponding to this mass.

Fragmentation Pathway Analysis

In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, creating a unique fingerprint. For aromatic esters, fragmentation often involves the ester group. brainly.comchemguide.co.uk

[M]⁺: The parent molecular ion peak (m/z ≈ 210.09).

[M-31]⁺: A very common and often prominent peak resulting from the loss of a methoxy radical (•OCH₃) from the ester group, forming a stable acylium ion (m/z ≈ 179.07).

[M-59]⁺: Loss of the entire carbomethoxy group (•COOCH₃) would result in a fragment corresponding to the tetrasubstituted benzene (B151609) ring (m/z ≈ 151.08).

Fourier Transform Infrared (FT-IR) Spectroscopy for Elucidating Key Functional Groups and Vibrational Modes

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The spectrum of this compound would be dominated by absorptions from the ester and aryl ether groups. spectroscopyonline.com

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | sp² C-H | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | sp³ C-H | 3000 - 2850 | Medium |

| C=O Stretch | Aromatic Ester | ~1725 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| C-O Stretch (Asymmetric) | Ester / Aryl Ether | 1300 - 1200 | Strong |

| C-O Stretch (Symmetric) | Ester / Aryl Ether | 1150 - 1000 | Strong |

The most characteristic peak would be the strong, sharp carbonyl (C=O) stretch around 1725 cm⁻¹. spectroscopyonline.comlibretexts.org The presence of strong C-O stretching bands in the fingerprint region (below 1500 cm⁻¹) would further confirm the ester and ether functionalities. spectroscopyonline.com

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing Analysis (for the compound itself or its derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as derivatives of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), provides insight into its likely solid-state structure. researchgate.netresearchgate.net

A crystal structure would confirm:

Planarity: The benzene ring would be confirmed as planar.

Bond Lengths and Angles: Precise measurements would be obtained for all bonds, confirming standard values for C-C, C-O, C=O, and C-H bonds within their respective environments.

Conformation of Substituents: The orientation of the methoxy, methyl, and methyl ester groups relative to the plane of the aromatic ring would be determined. The methoxy groups and the ester group may be slightly twisted out of the plane of the ring to minimize steric hindrance.

Crystal Packing: The analysis would reveal intermolecular interactions, such as van der Waals forces or C-H···O interactions, that dictate how the molecules arrange themselves in the crystal lattice.

This technique would provide ultimate proof of the compound's constitution and stereochemistry, complementing the data obtained from spectroscopic methods.

Biological Activities and Mechanistic Pharmacological Investigations of Methyl 3,5 Dimethoxy 4 Methylbenzoate and Its Analogs

Antimicrobial Activity Evaluation

The antibacterial potential of benzoate (B1203000) derivatives is a subject of considerable research. Studies on analogs of Methyl 3,5-dimethoxy-4-methylbenzoate, such as Methyl 3-hydroxy-4,5-dimethoxybenzoate, reveal significant antimicrobial activities. medchemexpress.com This gallic acid derivative, isolated from Myricaria laxiflora, has demonstrated inhibitory effects against a range of bacteria. medchemexpress.comtargetmol.com

Research indicates that Methyl 3-hydroxy-4,5-dimethoxybenzoate shows notable activity against both Gram-positive and Gram-negative bacteria. medchemexpress.comtargetmol.com The minimum inhibitory concentration (MIC) for this compound was found to be 5 mg/ml against Staphylococcus aureus and 10 mg/ml against E. coli. targetmol.com

Another closely related analog, Methyl syringate (Methyl 3,5-dimethoxy-4-hydroxybenzoate), also contributes to the antibacterial properties of natural products like honey. medchemexpress.com It has been found to possess mild antibacterial activity against S. aureus. mdpi.com The structural similarity of these compounds to known preservatives like benzoic acid suggests a basis for their ability to prevent bacterial growth. mdpi.com Furthermore, studies on more complex substituted benzo[c]phenanthridinium derivatives show that specific structural modifications can dramatically increase antibacterial potency against strains of S. aureus and E. faecalis. nih.gov

Table 1: Antibacterial Efficacy of Methyl 3-hydroxy-4,5-dimethoxybenzoate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 5 mg/ml | targetmol.com |

| Escherichia coli | 10 mg/ml | targetmol.com |

| Bacillus subtilis | Not specified | medchemexpress.com |

Phenolic compounds, a broad class that includes the structural backbone of this compound, are widely recognized for their antifungal properties. researchgate.netnih.govresearchgate.net The increasing prevalence of drug-resistant fungal pathogens has spurred scientific interest in these natural molecules as potential sources for new antifungal agents. researchgate.netmdpi.com

The mechanisms through which phenolic mediators exert their antifungal effects are multifaceted. A primary mode of action involves the disruption of the fungal cell membrane's integrity, leading to increased permeability and leakage of intracellular components, which can inhibit cell growth or cause cell death. researchgate.netresearchgate.netnih.gov Some phenolic compounds also inhibit crucial metabolic pathways and enzymes, such as those involved in ergosterol (B1671047) synthesis. nih.gov Additionally, they can trigger apoptotic mechanisms and the generation of reactive oxygen species (ROS) within the fungal cells. researchgate.netnih.gov For instance, protocatechuic acid affects membrane permeability, while vanillic acid has been shown to decrease membrane permeability and inhibit ergosterol synthesis. nih.gov The analog Methyl syringate is noted as an efficient mediator for fungal laccases and can inhibit the production of aflatoxin, a mycotoxin produced by Aspergillus species. medchemexpress.com

Table 2: Antifungal Mechanisms of Related Phenolic Mediators

| Mechanism of Action | Description | Reference |

|---|---|---|

| Cell Membrane Disruption | Damages fungal cell membranes, altering permeability and leading to cell death. | researchgate.netresearchgate.netnih.gov |

| Enzyme Inhibition | Inhibits essential enzymes, such as those required for ergosterol synthesis. | nih.gov |

| Induction of Apoptosis | Triggers programmed cell death in fungal pathogens. | researchgate.netnih.gov |

| Generation of Reactive Oxygen Species (ROS) | Increases ROS levels, causing oxidative stress and mitochondrial damage. | nih.gov |

Enzyme Inhibition Profiling

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.comnih.gov Various natural phenolic compounds have demonstrated the ability to inhibit these enzymes. nih.govmdpi.com

While direct data for this compound is not available, studies on structurally similar compounds provide valuable insights. A series of nature-inspired 3,4,5-trimethoxycinnamates, which share the trimethoxy-substituted benzene (B151609) ring, were evaluated for their ability to inhibit AChE and BChE. mdpi.com Among these, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate showed the highest inhibitory activity against both AChE (IC50 = 46.18 µM) and BChE (IC50 = 32.46 µM). mdpi.com Other research on benzoate derivatives also demonstrates their potential as cholinesterase inhibitors. For example, (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate, which contains a dimethoxybenzoate moiety, showed inhibitory activity against AChE and BChE with IC50 values of 8.45 µM and 14.44 µM, respectively. dergipark.org.tr These findings suggest that the core benzoate structure, particularly with methoxy (B1213986) substitutions, is a viable scaffold for designing cholinesterase inhibitors.

Table 3: Cholinesterase Inhibition by Related Benzoate and Cinnamate (B1238496) Analogs

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 µM | mdpi.com |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Butyrylcholinesterase (BChE) | 32.46 µM | mdpi.com |

| (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | Acetylcholinesterase (AChE) | 8.45 µM | dergipark.org.tr |

| (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | Butyrylcholinesterase (BChE) | 14.44 µM | dergipark.org.tr |

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanogenesis (melanin production) and the undesirable enzymatic browning of fruits and vegetables. nih.govrsc.org Consequently, tyrosinase inhibitors are of great interest to the cosmetic, medical, and food industries. nih.gov Many natural phenolic compounds are known to inhibit tyrosinase. nih.gov

The primary mechanism for many phenolic inhibitors is competitive inhibition, where the compound binds to the enzyme's active site, often by chelating the copper ions, thereby preventing the natural substrate (like L-tyrosine) from binding. nih.gov Compounds such as hydroquinone (B1673460) and its derivatives are well-known tyrosinase inhibitors. nih.gov The inhibitory effect is often enhanced by structural features that facilitate the oxidation of the hydroquinone ring. nih.gov Flavonoids, another class of phenolic compounds, including quercetin (B1663063) and kaempferol, have also been identified as tyrosinase inhibitors. nih.gov Given that this compound is a phenolic compound, it is plausible that it or its hydroxylated analogs could exhibit inhibitory activity against tyrosinase, though specific studies are required for confirmation.

Table 4: Classes of Phenolic Tyrosinase Inhibitors and Examples

| Inhibitor Class | Example Compound | Primary Mechanism | Reference |

|---|---|---|---|

| Hydroquinones | 10'(Z)-heptadecenylhydroquinone | Competitive inhibition; oxidation of hydroquinone ring. | nih.gov |

| Flavonols | Quercetin, Kaempferol, Morin | Reversible inhibition, binding via hydrogen bonds. | nih.gov |

| Phenolic Acids | p-Coumaric Acid | Competitive inhibition due to structural similarity to tyrosine. | mdpi.com |

| Chalcones | TMBC | Direct inhibition of cellular tyrosinase activity. | mdpi.com |

Paraoxonase 1 (PON1) is a serum esterase associated with high-density lipoprotein (HDL) that plays a role in protecting against lipid peroxidation. nih.gov It can also metabolize a wide array of substrates, including certain drugs and insecticides. nih.govbohrium.com The inhibition of PON1 can have significant toxicological implications.

Recent studies have specifically investigated the effect of methyl benzoate derivatives on PON1 activity. nih.govbohrium.com A range of 17 different methyl benzoate compounds were found to inhibit PON1 with inhibition constant (Kᵢ) values from 25.10 ± 4.73 µM to 502.10 ± 64.72 µM. nih.govbohrium.com The most potent inhibitor identified in this study was methyl 4-amino-2-bromo benzoate, which had a Kᵢ of 25.10 ± 4.73 µM. nih.govbohrium.com These results clearly indicate that the methyl benzoate scaffold is a potent inhibitor of PON1. The specific substitutions on the benzene ring significantly influence the degree of inhibition. While polyphenolic compounds can also modulate PON1 activity, sometimes by upregulating its expression, direct interaction often leads to inhibition. researchgate.netmdpi.com This research highlights a significant area of biological activity for analogs of this compound.

Table 5: Paraoxonase 1 (PON1) Inhibition by Methyl Benzoate Derivatives

| Compound Series | Inhibition Constant (Kᵢ) Range | Most Potent Analog | Kᵢ of Most Potent Analog | Reference |

|---|---|---|---|---|

| Methyl Benzoate Derivatives (17 compounds) | 25.10 to 502.10 µM | Methyl 4-amino-2-bromo benzoate | 25.10 ± 4.73 µM | nih.govbohrium.com |

Other Enzyme Systems (e.g., Glucocorticoid Reductase, Glutathione (B108866) S-transferase)

While specific investigations into the effects of this compound on glucocorticoid reductase or glutathione S-transferase are not extensively documented in publicly available literature, research on its analogs provides insight into potential interactions with other enzyme systems. For instance, analogs of methyl benzoate have been studied for their role as modulators of DNA methylation. nih.gov

In a study involving methyl benzoate and cinnamate analogs, certain derivatives demonstrated the ability to inhibit global DNA methylation in hepatocellular carcinoma cells (Hep3B). nih.gov Specifically, compounds such as methyl 4-hydroxycinnamate and methyl 3,4,5-trimethoxycinnamate (B1233958) showed relevant activity in both cytotoxicity and the inhibition of DNA methylation. nih.gov Molecular docking simulations suggested that these analogs could partially bind to the S-adenosyl-L-homocysteine (SAH)-binding pocket of DNA methyltransferase 1 (DNMT1), highlighting a potential mechanism for their epigenetic activity. nih.gov This indicates that benzoate structures can interact with crucial cellular enzymes involved in gene regulation.

Conversely, for some analogs like Methyl 3,5-diiodo-4-methylbenzoate, comprehensive data on enzyme interactions or broader toxicity is not available. epa.gov

Cytotoxicity and Antiproliferative Investigations in Cancer Cell Culture Models

The cytotoxic and antiproliferative potential of this compound and its structural analogs has been explored across various cancer cell lines. These studies aim to identify compounds with selective toxicity toward cancer cells while sparing normal cells.

An analog, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), induces morphological changes, multinucleation, and cell cycle arrest in the M phase in human cancer cells, including MDA-MB-231. nih.gov This effect is linked to an early biochemical action on the spindle assembly system, leading to abnormal cell division. nih.gov

Studies on other benzoate and cinnamate analogs have demonstrated cytotoxic activity against hepatocellular carcinoma cells (Hep3B). nih.gov Halogenated benzofuran (B130515) carboxylate derivatives have also been assessed. For example, one methyl benzofuran-3-carboxylate derivative (compound 7) showed notable cytotoxicity against the A549 lung cancer cell line, while another (compound 8) was potent against both A549 and HepG2 liver cancer cells. mdpi.com Compound 8, a brominated derivative, exhibited stronger pro-oxidative and pro-apoptotic properties and significantly decreased the A549 cell number by almost 94%. mdpi.com

Furthermore, trans-3,4,4',5-tetramethoxystilbene, a related methoxy compound, displayed potent cytotoxic activity against various breast cancer cell lines, including luminal A (MCF-7), HER2 (HCC1954), and basal triple-negative (Hs578T) types, with CC50 values between 1.1 and 2.2 μM. scielo.org.mx Importantly, it showed no cytotoxic effects against immortalized normal hepatocyte cell lines, suggesting a selective action against cancer cells. scielo.org.mx

Below is a table summarizing the cytotoxic activities of various analogs.

| Compound/Analog | Cancer Cell Line | Activity Metric | Value (µM) | Source |

| Methyl 3,4-dihydroxycinnamate | Hep3B | IC50 | 109.7 ± 0.8 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | IC50 | 3.8 ± 0.5 | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | IC50 | 3.5 ± 0.6 | mdpi.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | IC50 | 6.3 ± 2.5 | mdpi.com |

| trans-3,4,4',5-tetramethoxystilbene | Luminal A (MCF-7) | CC50 | 2.2 | scielo.org.mx |

| trans-3,4,4',5-tetramethoxystilbene | HER2 (HCC1954) | CC50 | 1.1 | scielo.org.mx |

| trans-3,4,4',5-tetramethoxystilbene | Basal Triple Negative (Hs578T) | CC50 | 1.8 | scielo.org.mx |

| Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamate | Jurkat E6.1 | IC50 | 0.14–1.30 | orientjchem.org |

| Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamate | HL-60 | IC50 | 0.06–0.18 | orientjchem.org |

Receptor Agonism/Antagonism Studies (e.g., TRPA1 Modulation)

The transient receptor potential ankyrin 1 (TRPA1) channel is a well-established irritant sensor and a therapeutic target for conditions like pain, itch, and respiratory diseases. nih.gov It is a ligand-gated channel that can be activated by various compounds, making it a key subject for pharmacological investigation. nih.gov

While direct studies on this compound are limited, the broader field provides context for how such compounds could be investigated for receptor modulation. A significant mechanism involves the interplay between TRPA1 and other cellular proteins. For instance, the Sigma-1 receptor, an endoplasmic reticulum chaperone, is known to modulate the function of many ion channels. nih.gov Research has demonstrated a direct molecular interaction between the Sigma-1 receptor and human TRPA1. nih.gov

Pharmacological antagonism of the Sigma-1 receptor was found to impair the formation of this molecular complex and reduce the trafficking of functional TRPA1 channels to the plasma membrane. nih.gov In mouse models of oxaliplatin-induced neuropathy, a condition often linked to TRPA1 activity, systemic treatment with a Sigma-1 receptor antagonist prevented the development of painful symptoms through a TRPA1-dependent mechanism. nih.gov This suggests that modulating TRPA1 function, potentially via interactions with other receptors like Sigma-1, presents a viable strategy for developing novel therapeutics. nih.gov

In Silico Pharmacological Analysis

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. bibliotekanauki.pl This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. bibliotekanauki.pl

For analogs of this compound, docking studies have been employed to explore interactions with various cancer-related targets.

DNA Methyltransferase 1 (DNMT1): Methyl cinnamate analogs were docked into the SAH-binding pocket of DNMT1, suggesting a mechanism for their observed inhibition of DNA methylation in cancer cells. nih.gov

Receptor Tyrosine Kinases: In silico studies on thiazole (B1198619) derivatives identified their potential to inhibit the c-Met receptor tyrosine kinase, a target in cancer therapy. nih.gov Similarly, docking simulations of 3-methoxy flavone (B191248) derivatives against the Epidermal Growth Factor Receptor (EGFR) and Estrogen Receptor-alpha (ER-α) helped to rationalize their anticancer activity. nih.gov

TGF-β Receptor Kinase: A thiocyanate (B1210189) derivative was shown through docking to bind within the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase domain, correlating with its ability to induce apoptosis in leukemia cells. nih.gov

The table below summarizes findings from various molecular docking studies on related compounds.

| Ligand Class | Protein Target | Binding Affinity (kcal/mol) | Predicted Outcome | Source |

| Flavonoids | μ, κ, δ-opioid receptors, iNOS | < -6.0 | Favorable interaction | scienceopen.com |

| 3-methoxy flavone derivative | ER-α | -10.14 | Potential anti-breast cancer agent | nih.gov |

| 2,4,6-Triphenylthiopyran | Squalene Synthase | -10.3 | Potential antifungal agent | jbcpm.com |

| Imidazothiadiazole derivative | TGF-β Receptor Kinase | -7.012 | Inhibition of kinase domain | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent molecules.

While a QSAR model specifically for this compound was not identified, the methodology has been successfully applied to structurally related classes of compounds. For example, a QSAR study was conducted on a series of 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-yl derivatives to model their anticancer activity as inhibitors of the c-Met receptor tyrosine kinase. nih.gov

The development of a robust QSAR model typically involves:

Data Set Preparation: Assembling a dataset of compounds with known biological activities.

Descriptor Calculation: Generating molecular descriptors that quantify various physicochemical properties of the compounds. researchgate.net

Model Building: Using statistical methods like multiple linear regression or artificial neural networks to create a predictive equation. nih.gov

Validation: Testing the model's predictive power using an external set of compounds (test set) to ensure its reliability. researchgate.net

For the thiazole derivatives, the developed QSAR models achieved high correlation coefficients (R² values of 0.90 to 0.92), indicating a strong predictive capability. nih.gov Such approaches could be applied to a series of methylbenzoate analogs to understand the structural requirements for their biological activities.

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (ADMET) is a critical component of modern drug discovery. researchgate.netresearchgate.net These computational tools allow for the early assessment of a compound's pharmacokinetic profile and potential toxicity, helping to reduce the high attrition rates of drug candidates in later developmental stages. researchgate.netresearchgate.net

For analogs of this compound, ADMET prediction tools have been used to evaluate their drug-likeness and safety profiles.

Pharmacokinetics: In a study of flavonoids, in silico tools were used to predict properties like intestinal absorption and blood-brain barrier (BBB) penetration. The analyzed compounds showed favorable ADME properties. scienceopen.com

Toxicity Prediction: The same study predicted the acute oral toxicity (LD50), hepatotoxicity, carcinogenicity, and cytotoxicity of the flavonoids. scienceopen.com The compounds were predicted to be in toxicity class 5 (LD50 between 2,000 and 5,000 mg/kg), indicating low acute toxicity, and were predicted to be non-hepatotoxic and non-carcinogenic. scienceopen.com In another study on ceftazidime (B193861) and its impurities, in silico tools helped identify potentially neurotoxic and genotoxic functional groups. frontiersin.org

However, for certain specific analogs like Methyl 3,5-diiodo-4-methylbenzoate, no high-throughput toxicokinetic (HTTK) data or other ADME/Tox predictions are currently available in public databases. epa.gov

The following table provides examples of predicted ADMET properties for related compound classes.

| Compound Class | ADMET Parameter | Prediction | Source |

| Flavonoids | Acute Oral Toxicity | Class 5 (Low Toxicity) | scienceopen.com |

| Flavonoids | Hepatotoxicity | Inactive | scienceopen.com |

| Flavonoids | Carcinogenicity | Inactive | scienceopen.com |

| Flavonoids | Mutagenicity | Inactive | scienceopen.com |

| Ceftazidime Impurity D | Intestinal Absorption | Good | frontiersin.org |

| Ceftazidime Impurity D | Neurotoxicity | Potential | frontiersin.org |

| Ceftazidime Impurity D | Genotoxicity | Potential | frontiersin.org |

Elucidation of Molecular Mechanisms of Biological Action

While direct mechanistic studies on this compound are not extensively available in the public domain, research on its structural analogs provides significant insights into the potential molecular pathways through which this class of compounds may exert its biological effects. The mechanisms elucidated for these related molecules span anti-inflammatory, antimicrobial, and cytotoxic activities, often involving specific molecular targets.

One of the prominent analogs, methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate), has been identified as a potent anti-inflammatory agent. nih.govimrpress.comresearchgate.netnih.govbiomaterials.org Its mechanism of action is primarily linked to the modulation of neutrophil activity. Studies have demonstrated that methyl syringate significantly inhibits intracellular reactive oxygen species (ROS) production and a process known as NETosis, where neutrophils release web-like structures of DNA to trap pathogens. nih.govimrpress.comresearchgate.netnih.govbiomaterials.org The underlying mechanism for this is suggested to be the inhibition of myeloperoxidase (MPO), an enzyme crucial for the cytoskeletal reorganization required for NETosis. nih.govimrpress.com

In the realm of antimicrobial action, analogs such as 3,4-dimethoxybenzoic acid have shown efficacy against various bacteria. Research indicates its activity against both Staphylococcus aureus and Klebsiella pneumoniae. researchgate.net Another related compound, 3,4-dimethoxybenzoic acid 4-[ethyl {2-(4-methoxyphenyl)-1-methylethyl} amino] butyl ester hydrochloride , an antispasmodic drug, also demonstrates significant antimicrobial properties. It has been found to be bacteriostatic against some bacterial strains and bactericidal against others, suggesting it interferes with essential bacterial processes. The presence of dimethoxy-substituted benzene rings is thought to contribute to this antimicrobial potential.

The cytotoxic and anticancer activities of several dimethoxybenzoate analogs have been a significant area of investigation. For instance, certain dimethoxybenzo[i]phenanthridine-12-carboxylic acid derivatives have been shown to possess potent cytotoxic effects, which are attributed to their ability to target and inhibit topoisomerase I, a critical enzyme involved in DNA replication and repair. nih.gov Similarly, novel dimethoxyaryl-sesquiterpene derivatives have demonstrated cytotoxicity against breast cancer cell lines (MCF-7). nih.gov Their mechanism involves the induction of oxidative stress, activation of executioner caspases-3/7 leading to apoptosis, and the selective inhibition of topoisomerase II. nih.gov

Furthermore, some 1,4-dimethylcarbazole derivatives that incorporate a 3,4,5-trimethoxybenzamido-ureido moiety exhibit strong antiproliferative activity. The likely mechanism behind this is the inhibition of tubulin polymerization, a process essential for cell division and proliferation. researchgate.net Another synthetic analog, methyl 3,5-dimethoxy-2-octanoylbenzoate (AMS35BB) , has been shown to induce apoptosis and enhance the effects of the chemotherapeutic agent cyclophosphamide. nih.gov Molecular docking studies indicate that this compound may exert its effects through direct interaction with DNA. nih.gov

Lichen-derived monoaromatic compounds, including 3,5-dihydroxy-4-methylbenzoic acid , have also been investigated for their biological activities. These compounds have shown potential for alpha-glucosidase inhibition, which is a mechanism relevant to the management of diabetes, as well as antimicrobial properties. nih.gov

The collective evidence from these analogs suggests that compounds based on the dimethoxybenzoate scaffold can interact with a variety of molecular targets, leading to a diverse range of biological outcomes. These mechanisms include enzyme inhibition (myeloperoxidase, topoisomerase I and II, alpha-glucosidase), disruption of cellular structures (tubulin polymerization), induction of cellular stress (oxidative stress), and direct interaction with genetic material (DNA).

Interactive Data on Analog Mechanisms

Table of Mentioned Compounds

Natural Occurrence, Biosynthesis, and Ecological Role of Methyl 3,5 Dimethoxy 4 Methylbenzoate

Isolation and Identification from Biological Sources

There are no available scientific reports detailing the isolation or identification of Methyl 3,5-dimethoxy-4-methylbenzoate from any biological source. Extensive database searches have not yielded any instances of this compound being extracted from plants, fungi, bacteria, or animals. While research has been conducted on related compounds from various plant species, this specific ester has not been identified as a natural product. For instance, a synthetic derivative, ((1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)this compound, was created for cytotoxic studies, but the research does not suggest a natural origin for the this compound portion of the molecule. nih.gov

| Biological Source | Family | Part of Organism | Findings |

| No data available | No data available | No data available | No published studies have reported the isolation of this compound from natural sources. |

Elucidation of Putative Biosynthetic Pathways and Precursor Incorporation Studies

In line with the absence of its identification in nature, there are no studies on the biosynthetic pathways leading to this compound. The biosynthesis of other structurally similar benzoic acid derivatives has been investigated in plants, generally originating from the shikimate pathway. mdpi.comnih.gov However, a specific pathway for the formation of this compound, including the necessary enzymatic steps for methylation and esterification, has not been proposed or investigated. Consequently, there have been no precursor incorporation studies to trace its formation in any organism.

| Precursor | Intermediate(s) | Enzyme(s) | Organism |

| No data available | No data available | No data available | No biosynthetic pathway has been proposed or studied for this compound. |

Chemo-taxonomic Significance and Distribution in Biological Systems

Due to the lack of evidence of its natural occurrence, this compound currently has no recognized chemo-taxonomic significance. It cannot be used as a chemical marker for the classification or identification of any particular group of organisms. Its distribution in biological systems is considered to be null based on current scientific knowledge.

| Phylum | Class | Order | Family | Genus | Species |

| No data available | No data available | No data available | No data available | No data available | No data available |

Computational Chemistry and Advanced Theoretical Modeling of Methyl 3,5 Dimethoxy 4 Methylbenzoate

Electronic Structure Calculations (e.g., Density Functional Theory for Molecular Orbitals and Charge Distribution)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the electron density of a system, DFT calculations can determine its ground-state energy, optimized geometry, and a host of electronic properties. For Methyl 3,5-dimethoxy-4-methylbenzoate, DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) are employed to model its fundamental characteristics. nih.gov

Molecular Orbitals and Reactivity: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this molecule, the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are expected to raise the HOMO energy level, influencing its behavior in reactions.

Charge Distribution and Electrostatic Potential: DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. In this compound, the MEP would show negative potential (red/yellow areas) around the electronegative oxygen atoms of the carbonyl and methoxy groups, identifying these as sites susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be located around the hydrogen atoms. This analysis is crucial for understanding intermolecular interactions and predicting sites for nucleophilic or electrophilic attack. nih.gov

| Calculated Property | Typical Method | Significance |

|---|---|---|

| Total Energy | DFT/B3LYP | Indicates the stability of the molecular structure at its optimized geometry. |

| HOMO Energy | DFT/B3LYP | Relates to the ionization potential and the molecule's capacity as an electron donor. |

| LUMO Energy | DFT/B3LYP | Relates to the electron affinity and the molecule's capacity as an electron acceptor. |

| HOMO-LUMO Gap | DFT/B3LYP | An indicator of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | DFT/B3LYP | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational Analysis and Molecular Dynamics Simulations

The presence of several single bonds in this compound allows for rotational freedom, leading to various possible three-dimensional arrangements, or conformers.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for all atoms in the system over time. nih.gov A simulation of this compound, typically placed in a box of solvent molecules like water or DMSO, would reveal how the molecule moves, flexes, and interacts with its environment at a given temperature and pressure. researchgate.netmdpi.com These simulations are valuable for understanding the flexibility of the substituent groups, the stability of different conformers over time, and the formation of intermolecular hydrogen bonds. mdpi.com The results from MD simulations on anisole (B1667542) (methoxybenzene) show how solutes explore their environment, jumping between different sites in a polymer matrix, which provides a model for how this compound might behave in various media. researchgate.net

| Parameter | Description | Information Gained |

|---|---|---|

| Dihedral Angle (C-C-O-C) | Rotation of the methyl ester group relative to the aromatic ring. | Determines the planarity and steric hindrance of the ester functional group. |

| Dihedral Angle (C-C-O-C) | Rotation of the methoxy groups at positions 3 and 5. | Identifies the most stable orientation (e.g., coplanar or perpendicular to the ring) and its effect on conjugation. |

| Root Mean Square Deviation (RMSD) | Measure of the average deviation of atomic positions over an MD trajectory. | Assesses the structural stability of the molecule during the simulation. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms during an MD simulation. | Highlights the most flexible regions of the molecule, such as the terminal methyl groups. nih.gov |

Spectroscopic Property Prediction and Validation (e.g., Computational NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. This synergy is a powerful approach for structure elucidation.

Computational NMR: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the isotropic magnetic shielding constants for each nucleus. nih.govnih.gov These theoretical values (σ_calc) are then converted to chemical shifts (δ_calc) by referencing them against the calculated shielding constant of a standard, usually tetramethylsilane (B1202638) (TMS), using the formula δ_calc = σ_TMS - σ_calc. nih.gov Comparing these calculated shifts with experimental data allows for the validation of the computed structure and aids in the assignment of complex spectra. The accuracy of DFT-based predictions can be very high, often with low root mean square errors (RMSE) when compared to experimental values. nih.gov

Computational IR: DFT calculations can also predict vibrational frequencies corresponding to the modes of motion in a molecule. nih.gov The resulting computed spectrum shows the position and intensity of IR absorption bands. For aromatic esters, characteristic intense peaks for the C=O stretch and two C-O stretches are expected. spectroscopyonline.comspectroscopyonline.com Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, a scaling factor is typically applied to the computed values to achieve better agreement with experimental spectra. researchgate.netrsc.org

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) | 3100-3000 | (Value) | Aromatic C-H stretch |

| ν(C-H) | 3000-2850 | (Value) | Aliphatic C-H stretch (methyl groups) |

| ν(C=O) | ~1720 | (Value) | Ester carbonyl stretch spectroscopyonline.comlibretexts.org |

| ν(C=C) | 1600-1450 | (Value) | Aromatic ring stretch |

| ν(C-O) | ~1280 | (Value) | Asymmetric C-C-O stretch (ester) spectroscopyonline.com |

| ν(C-O) | ~1100 | (Value) | Symmetric O-C-C stretch (ester) spectroscopyonline.com |

Computational UV-Vis: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. This provides the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the position and intensity of peaks in a UV-Vis spectrum. For an aromatic compound like this compound, TD-DFT would predict the π→π* transitions characteristic of the benzene (B151609) ring and carbonyl group.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition state (TS) structures. The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

For instance, a computational study on the aminolysis of methyl benzoate (B1203000) using DFT successfully mapped out the mechanistic pathways. nih.gov The study identified transition states for both concerted and stepwise mechanisms and showed that a base-catalyzed stepwise pathway was the most favorable. nih.gov This type of analysis could be applied to this compound to study reactions such as:

Saponification (Ester Hydrolysis): Modeling the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon to elucidate the formation of a tetrahedral intermediate and the subsequent steps leading to the carboxylate and methanol (B129727).

Electrophilic Aromatic Substitution: The methoxy and methyl groups are activating and ortho-, para-directing. However, the 3, 4, and 5 positions are all substituted. Computational modeling could predict the relative activation energies for substitution at the remaining C2 and C6 positions, clarifying the regioselectivity of reactions like nitration or halogenation. Studies on similar systems show that the reaction pathway can be decisively determined by comparing the activation energies of competing transition states. rsc.org

| Reaction Step | Description | Calculated Property | Insight Provided |

|---|---|---|---|

| Reactants → TS1 | First energetic barrier | Activation Energy (ΔEₐ₁) | Determines the rate of the initial step. rsc.org |

| TS1 → Intermediate | Formation of a transient species | Energy of Intermediate | Indicates the stability of the intermediate. |

| Intermediate → TS2 | Second energetic barrier | Activation Energy (ΔEₐ₂) | Determines the rate of the subsequent step. |

| TS2 → Products | Formation of final products | Reaction Energy (ΔE_rxn) | Indicates if the overall reaction is exothermic or endothermic. |

By combining these computational approaches, a comprehensive theoretical profile of this compound can be constructed, providing deep insights into its behavior from the electronic level to macroscopic reactivity.

Degradation Pathways and Environmental Fate of Methyl 3,5 Dimethoxy 4 Methylbenzoate

Microbial Degradation Studies (e.g., analogous to 4-methylbenzoate degradation)

Direct microbial degradation studies on Methyl 3,5-dimethoxy-4-methylbenzoate are not extensively documented in publicly available literature. However, the metabolic fate of structurally related aromatic compounds, particularly 4-methylbenzoate, has been investigated, offering a model for potential microbial degradation pathways.

Under anaerobic conditions, the degradation of 4-methylbenzoate has been studied in denitrifying bacteria such as Magnetospirillum sp. strain pMbN1. nih.govnih.govasm.org This bacterium is capable of degrading 4-methylbenzoate to carbon dioxide under nitrate-reducing conditions. nih.govasm.org The degradation proceeds via a specific 4-methylbenzoyl-CoA pathway, which is analogous to the well-established anaerobic benzoyl-CoA degradation pathway. nih.gov

Key steps in the anaerobic degradation of 4-methylbenzoate involve:

Activation: 4-methylbenzoate is first converted to its coenzyme A (CoA) thioester, 4-methylbenzoyl-CoA.

Reductive dearomatization: The aromatic ring of 4-methylbenzoyl-CoA is reduced by a specific, ATP-dependent 4-methylbenzoyl-CoA reductase. This enzyme is distinct from the conventional benzoyl-CoA reductase, which cannot process para-substituted substrates. nih.gov

Ring cleavage and β-oxidation: The resulting alicyclic intermediate, tentatively identified as 4-methylcyclohex-1,5-diene-1-carboxylate, undergoes hydrolytic ring cleavage and subsequent β-oxidation. nih.gov A notable aspect of this pathway is the conservation of the methyl group, leading to the formation of metabolites like 3-methylglutarate. nih.gov

It is plausible that this compound could undergo a similar anaerobic degradation sequence. The initial step would likely involve the hydrolysis of the methyl ester to 3,5-dimethoxy-4-methylbenzoic acid, followed by its activation to the corresponding CoA-ester. The subsequent dearomatization and ring cleavage would then be subject to the specificity of the microbial enzymes present in a given environment. The methoxy (B1213986) groups on the aromatic ring may influence the rate and feasibility of this degradation pathway.

Some microbial strains, such as Burkholderia cepacia (strain PB4) and Ralstonia paucula (strain SB4), have been shown to grow on 4-aminobenzoate (B8803810) and 4-nitrobenzoate (B1230335). oup.com While these compounds differ electronically from this compound, the studies highlight the diverse capabilities of soil and water microorganisms to degrade substituted benzoates. The degradation of 4-nitrobenzoate by these strains proceeds through a partial reduction to 4-hydroxylaminobenzoate, which is then converted to protocatechuate. oup.com

| Step | Enzyme/Enzyme System | Substrate | Product/Intermediate | Reference |

|---|---|---|---|---|

| Activation | Acyl-CoA Synthetase (putative) | 4-Methylbenzoate | 4-Methylbenzoyl-CoA | nih.gov |

| Reductive Dearomatization | 4-Methylbenzoyl-CoA Reductase | 4-Methylbenzoyl-CoA | 4-Methylcyclohex-1,5-diene-1-carboxylate (tentative) | nih.gov |

| Ring Cleavage and β-Oxidation | Various (e.g., Hydrolases, Dehydrogenases) | Alicyclic intermediates | 3-Methylglutarate | nih.gov |

Photochemical Degradation Pathways

Photochemical degradation, initiated by the absorption of sunlight, represents a significant abiotic removal mechanism for many organic compounds in aquatic environments and the atmosphere. nih.govacs.org This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photosensitizing species present in the environment, such as dissolved organic matter. nih.govacs.org

For aromatic esters like this compound, photochemical reactions are likely to involve the aromatic ring and the ester functional group. Studies on the photodegradation of phthalate (B1215562) esters and methyl benzoate (B1203000) provide insights into potential pathways. frontiersin.orgrsc.orgnih.govresearchgate.net

Key photochemical degradation processes may include:

Photo-hydroxylation: In the presence of photochemically generated hydroxyl radicals (•OH), a highly reactive species, addition to the aromatic ring is a probable reaction. This would lead to the formation of various hydroxylated derivatives of this compound. For phthalate esters, the formation of hydroxy phthalate esters via •OH radical reactions has been observed. nih.govacs.org

Photo-hydrolysis: The ester linkage can undergo hydrolysis upon absorption of UV radiation, although this is often a slower process compared to other photochemical reactions. For methyl benzoate, both acid and base-catalyzed hydrolysis are known to occur, and light can potentially accelerate this process. nih.govquora.com

Ring Cleavage: High-energy UV radiation can lead to the cleavage of the C-C bonds within the aromatic ring, resulting in the formation of smaller, aliphatic compounds. frontiersin.org In the degradation of dimethyl phthalate (DMP) under UV/TiO2 systems, ring-opening byproducts have been detected. frontiersin.org

Reactions involving the methyl and methoxy groups: The methyl and methoxy substituents on the ring may also be susceptible to photochemical attack, leading to oxidation or other transformations.

The rate and products of photochemical degradation will be highly dependent on environmental conditions, including the intensity and wavelength of solar radiation, the presence of photosensitizers, and the chemical composition of the water. nih.govacs.orgresearchgate.net

| Reaction Type | Description | Potential Products for this compound | Reference (Analogous Compounds) |

|---|---|---|---|

| Photo-hydroxylation | Addition of •OH radicals to the aromatic ring. | Hydroxylated derivatives of this compound. | nih.gov, acs.org |

| Photo-hydrolysis | Cleavage of the ester bond. | 3,5-dimethoxy-4-methylbenzoic acid and methanol (B129727). | nih.gov, quora.com |

| Ring Cleavage | Breakdown of the aromatic ring structure. | Aliphatic acids and other smaller molecules. | frontiersin.org |

| Side-chain Oxidation | Oxidation of the methyl or methoxy groups. | Carboxylic acid or demethylated derivatives. | rsc.org |

Hydrolytic Stability and Pathways under Diverse Environmental Conditions

The hydrolysis of the ester functional group in this compound is a key abiotic degradation pathway that can occur in aquatic environments. The rate of this reaction is highly dependent on pH and temperature. oieau.frrsc.org

Ester hydrolysis can be catalyzed by both acids and bases. nih.govquora.com The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. oieau.fr The presence of electron-withdrawing or electron-donating substituents on the benzene (B151609) ring can influence the rate of this reaction. For substituted methyl benzoates, the variation in hydrolysis rates with different ring substituents is consistent with a mechanism involving the addition of a hydroxide ion to the ester carbonyl group. oieau.fr

Studies on the hydrolysis of various methyl benzoates have shown that these reactions can have half-lives ranging from several months to several years under typical environmental conditions (pH 8, 10°C). oieau.fr For instance, at pH 8 and 10°C, the estimated half-life of methyl benzoate is 1.8 years. An electron-releasing group like a 4-methoxy group increases the half-life to 4.8 years, while an electron-withdrawing 4-nitro group decreases it to 0.1 years. oieau.fr Given that this compound has two electron-donating methoxy groups and one weakly electron-donating methyl group, it is expected to be relatively stable towards hydrolysis.

At elevated temperatures, such as those that might be found in some industrial effluents or during certain treatment processes, the rate of hydrolysis increases significantly. rsc.orgpsu.edu Research on the hydrolysis of methyl benzoates in high-temperature water (250–300 °C) has demonstrated that even sterically hindered esters can be hydrolyzed. rsc.orgpsu.edu

The primary products of the hydrolysis of this compound would be 3,5-dimethoxy-4-methylbenzoic acid and methanol.

| Compound | Substituent Effect | Estimated Half-life (years) | Reference |

|---|---|---|---|

| Methyl 4-nitrobenzoate | Electron-withdrawing | 0.1 | oieau.fr |

| Methyl benzoate | Reference | 1.8 | oieau.fr |

| Methyl 4-methoxybenzoate | Electron-releasing | 4.8 | oieau.fr |

Identification and Analysis of Degradation Products

The identification of degradation products is crucial for understanding the complete environmental fate of a chemical and for assessing the potential risks posed by its transformation products. Based on the degradation pathways discussed above, a number of potential degradation products of this compound can be predicted.

From microbial degradation (anaerobic):

3,5-dimethoxy-4-methylbenzoic acid: The initial product of ester hydrolysis.

3,5-dimethoxy-4-methylbenzoyl-CoA: The activated intermediate.

Alicyclic intermediates: Resulting from the reduction of the aromatic ring.

Ring cleavage products: Such as substituted glutarates or other dicarboxylic acids, potentially retaining the methyl and methoxy groups depending on the specific cleavage mechanism. nih.gov

From photochemical degradation:

Hydroxylated derivatives: Formed by the addition of •OH radicals to the aromatic ring. The position of hydroxylation would depend on the directing effects of the existing substituents.

3,5-dimethoxy-4-methylbenzoic acid and methanol: From photo-hydrolysis.

Demethylated products: Such as methyl 3-hydroxy-5-methoxy-4-methylbenzoate or methyl 3,5-dihydroxy-4-methylbenzoate, resulting from the cleavage of the ether linkages.

Aliphatic fragments: From the oxidative cleavage of the aromatic ring.

From hydrolytic degradation:

3,5-dimethoxy-4-methylbenzoic acid: The primary and most direct hydrolysis product.

Methanol: The corresponding alcohol formed during hydrolysis.

The analysis of these potential degradation products would typically involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with mass spectrometry (MS) for definitive identification. frontiersin.orgresearchgate.net

| Degradation Pathway | Potential Degradation Product | Chemical Formula of Product | Formation Mechanism |

|---|---|---|---|

| Microbial | 3,5-dimethoxy-4-methylbenzoic acid | C10H12O4 | Ester hydrolysis |

| Alicyclic intermediates | Variable | Reductive dearomatization | |

| Substituted dicarboxylic acids | Variable | Ring cleavage and β-oxidation | |

| Photochemical | Hydroxylated derivatives | C10H12O5 | Photo-hydroxylation |

| Demethylated derivatives | e.g., C9H10O4 | Cleavage of methoxy groups | |

| Aliphatic fragments | Variable | Ring cleavage | |

| Hydrolytic | 3,5-dimethoxy-4-methylbenzoic acid | C10H12O4 | Ester hydrolysis |

| Methanol | CH4O | Ester hydrolysis |

Advanced Applications of Methyl 3,5 Dimethoxy 4 Methylbenzoate in Specialized Fields

Application as a Versatile Chemical Building Block in Complex Molecule Synthesis (e.g., for Pharmaceuticals, Agrochemicals, or Advanced Materials)

While direct synthesis routes employing Methyl 3,5-dimethoxy-4-methylbenzoate are not prominently featured in the reviewed literature, the utility of similarly substituted benzoate (B1203000) esters as key intermediates is well-established in organic synthesis.

Pharmaceuticals: Structurally similar molecules serve as crucial precursors in the synthesis of various pharmaceutical agents. For instance, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate is a known intermediate in the manufacturing of Aditoprim, an antibacterial agent. google.com The synthesis of the anticancer drug Gefitinib, a tyrosine kinase inhibitor, starts from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com Another related compound, Methyl 3,5-dibromo-4-methylbenzoate, acts as an important intermediate for producing 3,5-dimethoxyphenylacetic acid, which is a key component in the synthesis of several natural products, including the sclerotiorin (B1681566) group of fungal metabolites. researchgate.net These examples underscore the potential of substituted methyl benzoates in constructing complex, biologically active molecules.

Agrochemicals: The broader class of methyl benzoate derivatives has been investigated for applications in agriculture. Methyl benzoate itself is recognized as an environmentally safe pesticide with multiple modes of action, including as a fumigant, repellent, and attractant for various insect species. mdpi.com While specific research on the agrochemical applications of this compound is not available, its structural class is relevant to the development of pest management solutions.

Advanced Materials: The role of benzoate esters in material science is an area of active research. Although no specific studies on the use of this compound in advanced materials were identified, related compounds are explored as components. For example, derivatives of benzoic acid are used in the synthesis of polymers and other functional materials. researchgate.net

Use in Analytical Chemistry as a Derivatization Reagent or Internal Standard (e.g., drawing on derivatization reagents for LC-MS/MS)